1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride
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Overview
Description
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride is an organic compound that belongs to the class of aliphatic amines It is a colorless solid that is highly soluble in water and other polar solvents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors with cobalt or nickel catalysts is common to achieve efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexylamine derivatives.
Scientific Research Applications
1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Cyclohexylamine: Shares a similar structure but lacks the dimethylpropan-1-one moiety.
Hexahydroaniline: Another related compound with similar chemical properties.
Uniqueness: 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its unique combination of the cyclohexyl and dimethylpropan-1-one groups makes it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2-aminocyclohexyl)-2,2-dimethylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-11(2,3)10(13)8-6-4-5-7-9(8)12;/h8-9H,4-7,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXBEBWGNVBGCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1CCCCC1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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